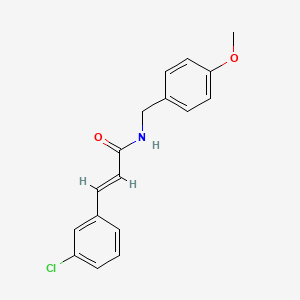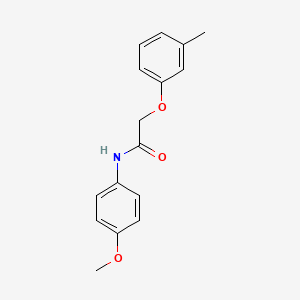
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a white crystalline powder that is soluble in organic solvents and is synthesized via a multi-step process.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor involved in cancer growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of inflammatory cytokines and reduce pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of specific enzymes and receptors involved in inflammation and cancer growth. Future research on this compound should focus on identifying specific targets for its therapeutic effects and optimizing its synthesis method and bioavailability for use in clinical settings.
合成方法
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 3-methylphenol in the presence of a base to form 4-methoxy-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce the chloroacetamide derivative, which is then reacted with sodium methoxide to form this compound.
科学研究应用
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-4-3-5-15(10-12)20-11-16(18)17-13-6-8-14(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSBVBTYUMBWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)
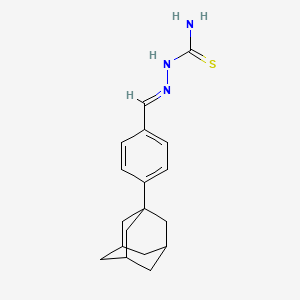
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)
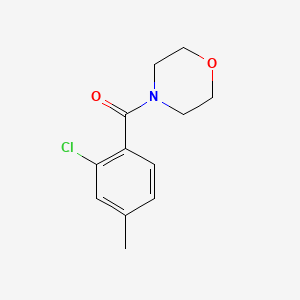
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
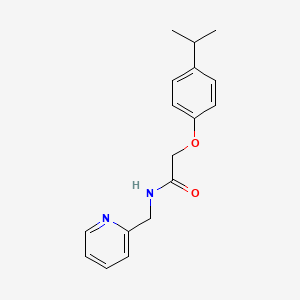
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
